molecular formula C9H11NO3 B6589273 3-amino-4-methoxy-5-methylbenzoic acid CAS No. 1780582-37-7

3-amino-4-methoxy-5-methylbenzoic acid

Cat. No.: B6589273
CAS No.: 1780582-37-7
M. Wt: 181.2
InChI Key:
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Description

3-Amino-4-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a methoxy group at the 4-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-amino-4-methoxy-5-methylbenzoic acid involves the reduction of 3-nitro-4-methoxy-5-methylbenzoic acid. The nitro compound can be reduced using hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-4-methoxy-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-5-methylbenzoic acid depends on its specific application. In pharmaceutical research, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino, methoxy, and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic acid: Similar structure but lacks the methoxy group.

    4-Amino-2-methoxybenzoic acid: Similar structure but with different positioning of functional groups.

    3-Amino-5-methoxybenzoic acid: Similar structure but lacks the methyl group

Uniqueness

3-Amino-4-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the amino, methoxy, and methyl groups provides a distinct chemical profile that can be exploited in various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-methoxy-5-methylbenzoic acid involves the conversion of starting materials through a series of reactions to obtain the final product. The key steps in the synthesis pathway include the protection of the carboxylic acid group, the introduction of the amino group, and the removal of the protecting group to obtain the final product.", "Starting Materials": [ "4-methoxy-3-methylbenzoic acid", "methyl chloroformate", "ammonia", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 4-methoxy-3-methylbenzoic acid with methyl chloroformate in the presence of sodium hydroxide to obtain the methyl ester intermediate.", "Step 2: Introduction of the amino group by reacting the methyl ester intermediate with ammonia in diethyl ether to obtain the protected amino acid intermediate.", "Step 3: Removal of the protecting group by reacting the protected amino acid intermediate with sodium hydroxide in water to obtain 3-amino-4-methoxy-5-methylbenzoic acid." ] }

CAS No.

1780582-37-7

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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